

# Zosuquidar trihydrochloride administration and dosage in mouse models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Zosuquidar trihydrochloride

Cat. No.: B10761993

Get Quote

## Application Notes: Zosuquidar Trihydrochloride in Mouse Models

Introduction **Zosuquidar trihydrochloride** (formerly LY335979) is a potent and selective third-generation, non-competitive inhibitor of P-glycoprotein (P-gp, also known as MDR1 or ABCB1). [1][2] P-gp is an ATP-dependent efflux pump that is frequently overexpressed in cancer cells, leading to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic agents out of the cell.[3][4] Zosuquidar was developed to reverse this resistance, thereby sensitizing cancer cells to chemotherapy.[4] Recent studies have also uncovered a novel mechanism of action for Zosuquidar, involving the autophagic degradation of Programmed death-ligand 1 (PD-L1), suggesting its potential role in immuno-oncology.[5]

These notes provide detailed protocols and quantitative data for the administration and dosage of **Zosuquidar trihydrochloride** in various mouse models, intended for researchers in oncology, pharmacology, and drug development.

# Data Presentation: In Vivo Administration and Efficacy

The following tables summarize quantitative data from various studies utilizing Zosuquidar in mouse models.





Table 1: **Zosuquidar Trihydrochloride** Dosage and Administration Regimens in Mouse Models



| Mouse<br>Model                           | Zosuquid<br>ar Dose   | Administr<br>ation<br>Route | Dosing<br>Schedule                             | Co-<br>administe<br>red Agent | Key<br>Finding                                                                 | Referenc<br>e |
|------------------------------------------|-----------------------|-----------------------------|------------------------------------------------|-------------------------------|--------------------------------------------------------------------------------|---------------|
| P388/ADR<br>Leukemia                     | 1, 3, 10, 30<br>mg/kg | Intraperiton<br>eal (IP)    | Once daily<br>for 5 days                       | Doxorubici<br>n (1 mg/kg)     | Significantl y increased survival compared to Doxorubici n alone.[6] [7]       | [6],[7]       |
| Wild-type<br>Mice (BBB<br>study)         | 25 and 80<br>mg/kg    | Oral (PO)                   | Single<br>dose, 1 hr<br>before<br>Paclitaxel   | Paclitaxel<br>(IV)            | Increased paclitaxel brain levels by 3.5-fold and 5-fold, respectivel y.[8][9] | [8],[9]       |
| Wild-type<br>Mice (BBB<br>study)         | 20 mg/kg              | Intravenou<br>s (IV)        | Single<br>dose, 10<br>min before<br>Paclitaxel | Paclitaxel<br>(IV)            | Increased paclitaxel brain levels by 5.6-fold. [8][9]                          | [8],[9]       |
| Male and<br>Female<br>Mice (PK<br>study) | 30 mg/kg              | Intraperiton<br>eal (IP)    | Single<br>dose, 1 hr<br>before<br>Talinolol    | Talinolol<br>(20 mg/kg)       | Increased plasma and liver AUC of talinolol. [10][11]                          | [10],[11]     |
| CT26<br>Syngeneic<br>Model               | 90 mg/kg              | Intragastric<br>(IG)        | Daily for 10<br>days                           | None /<br>Anti-PD-1           | Suppresse<br>d tumor<br>growth and<br>reduced<br>PD-L1                         | [5]           |



|                                      |          |                      |                      |                     | expression.<br>[5]                                                    |     |
|--------------------------------------|----------|----------------------|----------------------|---------------------|-----------------------------------------------------------------------|-----|
| Humanized<br>Xenograft<br>(NCI-H292) | 90 mg/kg | Intragastric<br>(IG) | Daily for 12<br>days | None /<br>Anti-PD-1 | Suppresse d tumor growth and increased cytotoxic T-cell infiltration. | [5] |

Table 2: Preparation of Zosuquidar Trihydrochloride for In Vivo Administration

| Recommended<br>Solvent   | Preparation Notes                                                        | Stability                                                                                         | Reference |
|--------------------------|--------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|-----------|
| 20% ethanol in saline    | Used for in vivo studies.                                                | Solutions are unstable; fresh preparation is recommended.[7][12]                                  | [12]      |
| 40% v/v ethanol in water | Used for oral gavage solutions in rodent studies.[13][14]                | Prepare fresh before each administration.                                                         | [13],[14] |
| Water                    | Soluble up to 5 mg/mL with the aid of ultrasound.[12]                    | Check for complete dissolution before use.                                                        | [12]      |
| DMSO                     | Soluble at various concentrations (e.g., 1 mg/mL to >100 mg/mL).[12][15] | Typically used for stock solutions before further dilution in a vehicle suitable for in vivo use. | [12],[15] |

## **Experimental Protocols**

Protocol 1: Preparation of Zosuquidar for Intraperitoneal (IP) Injection



This protocol is based on methodologies used in P-gp inhibition studies in leukemia models.[6]

### Materials:

- Zosuquidar trihydrochloride powder
- Ethanol (200 proof, non-denatured)
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile syringes and needles

### Procedure:

- Calculate Required Amount: Determine the total amount of Zosuquidar needed based on the number of mice, their average weight, and the target dose (e.g., 30 mg/kg).
- Prepare Vehicle: Prepare a 20% ethanol in saline vehicle by mixing 1 part ethanol with 4 parts sterile saline (e.g., 200 μL ethanol + 800 μL saline).
- Dissolution: a. Weigh the required amount of Zosuquidar powder and place it in a sterile microcentrifuge tube. b. Add a small volume of ethanol (e.g., 20% of the final volume) to first wet and dissolve the powder. Vortex briefly. c. Add the remaining volume of sterile saline to reach the final desired concentration and volume. d. Vortex thoroughly until the solution is clear. If solubility issues persist, brief sonication may be applied.[12]
- Administration: a. Draw the freshly prepared solution into a sterile syringe (typically a 1 mL syringe with a 27G needle). b. Administer the calculated volume via intraperitoneal injection to the mouse. Ensure the final injection volume is appropriate for the mouse size (e.g., 100-200 μL).

Protocol 2: Preparation and Administration of Zosuquidar for Oral Gavage



This protocol is adapted from studies investigating blood-brain barrier penetration and immuno-oncology.[5][8]

### Materials:

- Zosuguidar trihydrochloride powder
- Ethanol (200 proof, non-denatured)
- Sterile deionized water
- Sterile tubes
- Oral gavage needles (flexible or rigid, 20-22G for mice)
- Sterile syringes

### Procedure:

- Vehicle Preparation: Prepare a 40% ethanol in water vehicle by mixing 2 parts ethanol with 3 parts sterile water (e.g., 400  $\mu$ L ethanol + 600  $\mu$ L water).
- Dissolution: a. Weigh the necessary amount of Zosuquidar for the study cohort. b. Dissolve
  the powder in the 40% ethanol vehicle to the desired final concentration (e.g., 9 mg/mL for a
  90 mg/kg dose in a 25g mouse receiving 250 μL). c. Vortex until fully dissolved. Prepare this
  solution fresh daily.
- Administration: a. Securely restrain the mouse. b. Attach the gavage needle to the syringe
  containing the Zosuquidar solution. c. Gently insert the gavage needle into the esophagus
  and down to the stomach. Do not force the needle. d. Slowly dispense the solution. e.
  Carefully remove the needle and return the mouse to its cage. Monitor for any signs of
  distress.

## **Visualizations: Mechanisms and Workflows**

Diagram 1: Zosuquidar's Mechanism of P-glycoprotein Inhibition





### Click to download full resolution via product page

Caption: Zosuquidar non-competitively inhibits the P-gp pump, preventing chemotherapy efflux.

Diagram 2: Zosuquidar's Role in PD-L1 Degradation





Click to download full resolution via product page

Caption: Zosuquidar induces ER retention and autophagic degradation of PD-L1.[5]

Diagram 3: General Experimental Workflow for In Vivo Efficacy Study





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Methodological & Application





- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Zosuquidar Promotes Antitumor Immunity by Inducing Autophagic Degradation of PD-L1 -PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The influence of the P-glycoprotein inhibitor zosuquidar trihydrochloride (LY335979) on the brain penetration of paclitaxel in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effects of P-glycoprotein inhibitor zosuquidar on the sex and time-dependent pharmacokinetics of parenterally administered talinolol in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by Zosuquidar and Polysorbate 20 PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Zosuquidar trihydrochloride administration and dosage in mouse models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10761993#zosuquidar-trihydrochlorideadministration-and-dosage-in-mouse-models]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com